molecular formula C17H13N7O8 B11685242 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide

2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide

Cat. No.: B11685242
M. Wt: 443.3 g/mol
InChI Key: OXNAJSXLASVVEL-UHFFFAOYSA-N
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Description

2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with nitro groups and a pyridine ring linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro groups. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis. The final step involves coupling the pyrazole and pyridine intermediates via an acetamide linkage under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium dithionite (Na₂S₂O₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays due to its unique structure and functional groups.

    Medicine: Investigation of its potential as a therapeutic agent, particularly in the context of its nitro and pyrazole functionalities, which are common in many bioactive compounds.

    Industry: Potential use in the development of new materials, such as polymers or explosives, due to its energetic properties.

Mechanism of Action

The mechanism by which 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide exerts its effects would depend on its specific application. For example, in a biochemical context, it could interact with specific enzymes or receptors, potentially inhibiting their activity through binding interactions. The nitro groups could also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide is unique due to its combination of a pyrazole ring with nitro groups and a pyridine ring linked via an acetamide bridge. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13N7O8

Molecular Weight

443.3 g/mol

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-(3-nitro-5-pyridin-3-yloxyphenyl)acetamide

InChI

InChI=1S/C17H13N7O8/c1-10-16(23(28)29)17(24(30)31)20-21(10)9-15(25)19-11-5-12(22(26)27)7-14(6-11)32-13-3-2-4-18-8-13/h2-8H,9H2,1H3,(H,19,25)

InChI Key

OXNAJSXLASVVEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC(=CC(=C2)OC3=CN=CC=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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